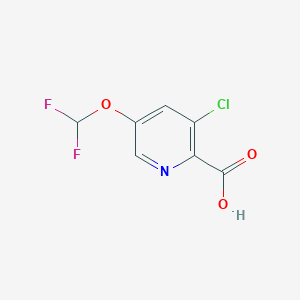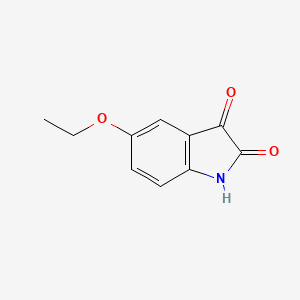
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . These techniques could likely be used to analyze the structure of “N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide”.Chemical Reactions Analysis
Thiophene rings, like the one in this compound, are known to easily react with electrophiles . The specific reactions that “this compound” undergoes would depend on the conditions and reagents present.Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3,3-diphenylpropanamide and related compounds exhibit promising antibacterial and antifungal activities. A study by Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases, closely related to the compound , demonstrating effective antibacterial activity against various pathogenic strains and antifungal activity against Candida albicans. These findings highlight the potential of such compounds in combating infectious diseases (Altundas et al., 2010).
Optical Limiting and Photonics
The compound's derivatives have been explored for their potential in nonlinear optical limiting, which is crucial for protecting human eyes and optical sensors. Anandan et al. (2018) investigated thiophene dyes, including derivatives of the compound, for their efficacy in optical communications and photonics. They found these compounds to be effective in stabilizing light sources, demonstrating their potential in optoelectronic devices (Anandan et al., 2018).
Crystal Structure and Material Properties
The crystal structure and material properties of similar compounds have been a subject of research, providing insights into their potential applications in materials science. A study by Kolev et al. (1995) on a closely related compound, (±)‐threo‐3‐Hydroxy‐2,3‐diphenylpropanoic Acid Dimethylamide, revealed its crystalline state and bonding properties, which could inform the development of new materials with specific characteristics (Kolev et al., 1995).
Electropolymerization and Solar Cell Applications
Compounds structurally related to this compound have been utilized in the field of electropolymerization, particularly in the development of polymer solar cells. Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte based on thiophene for use as an electron transport layer in solar cells, highlighting the potential of such compounds in renewable energy technologies (Hu et al., 2015).
Neuroprotective Effects
Additionally, derivatives of the compound have shown neuroprotective effects. Phuagphong et al. (2004) researched the effects of a cognitive enhancer based on a thiophene derivative, demonstrating its protective effect against toxicity in cultured astrocytes. This points to the potential therapeutic applications of these compounds in neuroprotection and cognitive enhancement (Phuagphong et al., 2004).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylethyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c23-19(20-12-7-13-25-20)15-22-21(24)14-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-13,18-19,23H,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQWAHIHWAWITG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC(C2=CC=CS2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-fluorophenyl)-6-[4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B2680436.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2680440.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(4,5,6,7-tetrahydrobenzotriazol-1-yl)acetamide;dihydrochloride](/img/structure/B2680442.png)


![N-{2-[(2-furylmethyl)thio]ethyl}cyclobutanecarboxamide](/img/structure/B2680446.png)
![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)
![(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2680449.png)
![N'-(3,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2680450.png)


![5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B2680457.png)

![2-Methoxy-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]ethan-1-one](/img/structure/B2680459.png)
